N-Aryl Substitution Pattern: p-Tolyl vs. m-Tolyl Isomer – Positional Isomerism as a Selectivity Determinant
CAS 898368-74-6 bears a p-tolyl (4-methylphenyl) group at the N2 position of the oxalamide, distinguishing it from its closest positional isomer, the m-tolyl (3-methylphenyl) analog (CAS 898368-76-8), which shares the identical molecular formula (C20H25N3O4S2) and molecular weight (435.56 g/mol) . In the well-characterized CD4 mimic oxalamide series, meta-substitution of the aromatic ring with fluorine was explicitly shown to produce a significant increase in anti-HIV activity relative to the unsubstituted parent, establishing that the substitution position is a critical activity determinant in this scaffold [1]. The p-methyl substitution in CAS 898368-74-6 alters both the electronic distribution (Hammett σp = -0.17 for p-CH3 vs. σm = -0.07 for m-CH3) and the shape of the terminal hydrophobic group, which can differentially engage aromatic binding pockets and influence π-stacking interactions.
| Evidence Dimension | N-aryl positional isomerism: p-tolyl vs. m-tolyl binding pocket complementarity |
|---|---|
| Target Compound Data | p-Tolyl (4-methylphenyl) substitution; Hammett σp = -0.17; para-directing electron-donating effect; linear molecular geometry at the aryl terminus |
| Comparator Or Baseline | m-Tolyl (3-methylphenyl) analog (CAS 898368-76-8); Hammett σm = -0.07; meta-substitution with bent geometry |
| Quantified Difference | Hammett σ difference of -0.10 between para and meta methyl; qualitatively distinct molecular shape at the terminal aryl group. No direct comparative activity data available for this specific pair. |
| Conditions | Physicochemical comparison based on established Hammett constants and molecular topology; class-level activity inference from meta-fluorinated CD4 mimic oxalamides [1] |
Why This Matters
Positional isomerism can produce order-of-magnitude differences in target binding affinity within oxalamide chemotypes; procuring the correct isomer is essential for SAR consistency.
- [1] Kobayakawa T, Tsuji K, Konno K, et al. Flexibility of small molecular CD4 mimics as HIV entry inhibitors. Bioorg Med Chem. 2018;26(21):5664-5671. doi:10.1016/j.bmc.2018.10.011. PMID: 30366786. View Source
